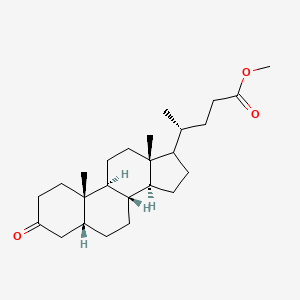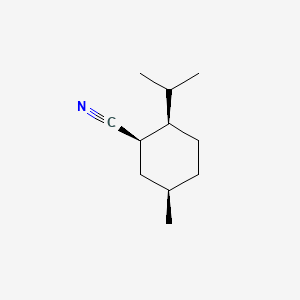
3-Chloro-6-methoxy-4-vinyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxy-4-vinyl-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine, methoxy, and vinyl groups in the quinoline ring system imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methoxy-4-vinyl-quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-methoxy-4-vinyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-chloro-6-methoxy-4-ethyl-quinoline.
Substitution: 3-amino-6-methoxy-4-vinyl-quinoline, 3-thio-6-methoxy-4-vinyl-quinoline.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxy-4-vinyl-quinoline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: It is used as a probe in fluorescence studies due to its unique photophysical properties.
Industrial Applications: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-chloro-6-methoxy-4-vinyl-quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: This compound shares similar structural features but has a different substitution pattern, leading to distinct chemical and biological properties.
6-Methoxyquinoline: Lacks the chlorine and vinyl groups, resulting in different reactivity and applications.
Uniqueness: 3-Chloro-6-methoxy-4-vinyl-quinoline is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The combination of chlorine and methoxy groups also enhances its electronic properties, making it suitable for various advanced applications .
Eigenschaften
Molekularformel |
C12H10ClNO |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
3-chloro-4-ethenyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3 |
InChI-Schlüssel |
HICJZQCMPAMTCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



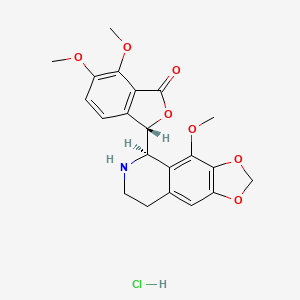
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
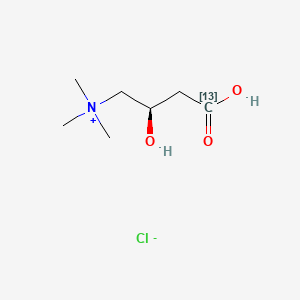
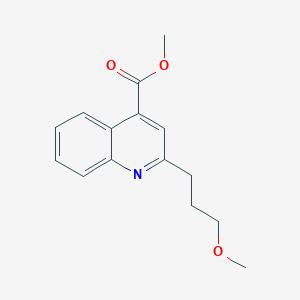
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
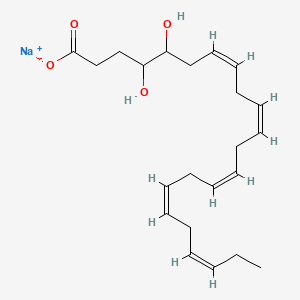
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)

![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)
![(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13845013.png)
